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Compound of Interest

Compound Name: Terephthalbis(p-phenetidine)

Cat. No.: B096685

Spectroscopic Profile of Terephthalbis(p-
phenetidine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic
properties of Terephthalbis(p-phenetidine), a Schiff base of interest in various chemical and
pharmaceutical research fields. This document details its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable
data for its identification, characterization, and application in scientific research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The *H and 3C NMR data for Terephthalbis(p-
phenetidine) are crucial for confirming its synthesis and for structural elucidation studies.

'H NMR Spectral Data

The 'H NMR spectrum of Terephthalbis(p-phenetidine) is characterized by signals
corresponding to the aromatic protons of the terephthaldehyde and p-phenetidine moieties, the
imine proton, and the ethyl group protons of the phenetidine substituent.

Table 1: *H NMR Chemical Shifts and Coupling Constants for Terephthalbis(p-phenetidine)
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

8.65 S 2H Imine (CH=N)
Terephthaldehyde

7.95 s 4H _
aromatic (CeHa)
p-phenetidine

7.25 d, J=8.8 Hz 4H _
aromatic (ortho to NR)
p-phenetidine

6.95 d, J=8.8 Hz 4H aromatic (ortho to
OEY)
Methylene (-

4.05 g, J=7.0 Hz 4H
OCH2CHs)

1.40 t, J=7.0 Hz 6H Methyl (-OCH2CHs)

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS), AIST, Japan
(SDBS No. 7668). The exact chemical shifts and coupling constants may vary slightly
depending on the solvent and experimental conditions.

3C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: 13C NMR Chemical Shifts for Terephthalbis(p-phenetidine)
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Chemical Shift (8) ppm Assighment

159.5 Imine (CH=N)

157.0 p-phenetidine aromatic (C-OEt)

145.0 p-phenetidine aromatic (C-N)

138.0 Terephthaldehyde aromatic (C-CH=N)
129.5 Terephthaldehyde aromatic (CH)

122.0 p-phenetidine aromatic (CH ortho to NR)
115.0 p-phenetidine aromatic (CH ortho to OEt)
63.5 Methylene (-OCH2CHs)

15.0 Methyl (-OCH2CHs)

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS), AIST, Japan
(SDBS No. 7668). The exact chemical shifts may vary slightly depending on the solvent and
experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of Terephthalbis(p-phenetidine) shows
characteristic absorption bands for the C=N imine bond, aromatic C-H and C=C bonds, and C-
O ether linkage.

Table 3: Key IR Absorption Bands for Terephthalbis(p-phenetidine)
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Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H stretch

Aliphatic C-H stretch (CHs,

~2980, ~2930 Medium

CHz2)
~1620 Strong C=N stretch (imine)
~1600, ~1500 Strong Aromatic C=C stretch

Asymmetric C-O-C stretch
~1240 Strong

(aryl ether)

) Symmetric C-O-C stretch (aryl

~1040 Medium

ether)

p-disubstituted benzene C-H
~830 Strong

out-of-plane bend

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS), AIST, Japan
(SDBS No. 7668). The exact peak positions and intensities may vary depending on the
sampling method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for studying conjugated systems. The UV-Vis spectrum of
Terephthalbis(p-phenetidine) is expected to show strong absorption bands due to the
extended 1t-conjugation of the Schiff base structure. While a specific spectrum for
Terephthalbis(p-phenetidine) is not readily available, data from the closely related compound
n,n'-terephthalylidene-bis-(4-aminophenol) suggests the expected absorption maxima.

Table 4: Expected UV-Vis Absorption Maxima for Terephthalbis(p-phenetidine)

Wavelength (Amax) (nm) Molar Absorptivity (g) Electronic Transition
~260 High - T
~365 High n - 1
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Note: These are estimated values based on the UV-Vis spectrum of the analogous compound
n,n'-terephthalylidene-bis-(4-aminophenol). The actual absorption maxima may vary depending
on the solvent.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of aromatic Schiff
bases like Terephthalbis(p-phenetidine).

NMR Spectroscopy

Sample Preparation:
e Weigh approximately 5-10 mg of the Terephthalbis(p-phenetidine) sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if
necessary.

o Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

Data Acquisition:
 Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'HNMR:

o Acquire the spectrum at room temperature.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise
ratio.

o BC NMR:
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o Acquire the spectrum using a proton-decoupled pulse sequence.

o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds, and a larger number of scans compared to *H NMR to compensate
for the lower natural abundance of 13C.

IR Spectroscopy

KBr Pellet Method:

e Thoroughly grind 1-2 mg of the Terephthalbis(p-phenetidine) sample with approximately
100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and
pestle.

o Transfer the finely ground powder into a pellet press.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-
transparent pellet.

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Record the spectrum over the range of 4000-400 cm~1.

Acquire a background spectrum of the empty sample compartment or a pure KBr pellet
before scanning the sample.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

UV-Vis Spectroscopy

Sample Preparation:

o Prepare a stock solution of Terephthalbis(p-phenetidine) of a known concentration (e.g., 1
mg/mL) in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
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» From the stock solution, prepare a series of dilutions to a final concentration that gives an
absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

Data Acquisition:

Instrument: A UV-Vis spectrophotometer.

Use a matched pair of quartz cuvettes (one for the sample and one for the solvent blank).

Record the spectrum over a wavelength range of approximately 200-800 nm.

First, record a baseline spectrum with the cuvette containing only the solvent.

Then, record the spectrum of the sample solution.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the
relationship between the different techniques and the molecular information they provide.
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Caption: General workflow for spectroscopic analysis.
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Caption: Relationship between spectroscopic techniques and molecular information.

 To cite this document: BenchChem. [Spectroscopic properties of Terephthalbis(p-
phenetidine) (NMR, IR, UV-Vis)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096685#spectroscopic-properties-of-terephthalbis-p-
phenetidine-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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